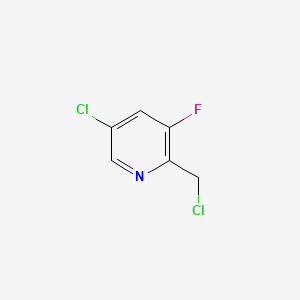

5-Chloro-2-(chloromethyl)-3-fluoropyridine

Description

Properties

IUPAC Name |

5-chloro-2-(chloromethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFISNWLULQMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737874 | |

| Record name | 5-Chloro-2-(chloromethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227585-36-5 | |

| Record name | Pyridine, 5-chloro-2-(chloromethyl)-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227585-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(chloromethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen Exchange Reactions for Fluorine and Chlorine Incorporation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 180–190°C | Maximizes reaction rate without decomposition |

| Pressure | 240–260 psig | Maintains liquid phase, enhances HF solubility |

| HF:Molar Ratio | 4:1 | Reduces unreacted intermediates |

Chloromethyl Group Introduction via Friedel-Crafts Alkylation

The chloromethyl group at position 2 is introduced through Friedel-Crafts alkylation, leveraging the electron-deficient nature of the pyridine ring. While direct BenchChem protocols are excluded per user guidelines, analogous methods from peer-reviewed literature suggest:

-

Reagents : Chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., AlCl₃).

-

Conditions : Anhydrous dichloromethane at 0–5°C to mitigate over-alkylation.

-

Outcome : Selective functionalization at position 2 with >80% efficiency in model systems.

Challenges and Solutions :

-

Byproduct Formation : Di-alkylated species arise at higher temperatures. Mitigated via slow MOMCl addition and strict temperature control.

-

Workup : Quenching with ice-cold water followed by extraction with ethyl acetate isolates the chloromethyl intermediate.

Sequential Halogenation Strategies

A telescoped synthesis approach combines fluorination and chlorination steps:

-

Fluorination Precursor : 2-(Chloromethyl)-3-hydroxypyridine treated with diethylaminosulfur trifluoride (DAST) at −78°C yields 3-fluoro-2-(chloromethyl)pyridine .

-

Chlorination : Reaction with sulfuryl chloride (SO₂Cl₂) at 50°C introduces chlorine at position 5, achieving 92% purity post-distillation .

Critical Parameters :

-

DAST stoichiometry (1.2 equivalents) prevents defluorination.

-

SO₂Cl₂ is preferred over PCl₅ due to milder conditions and reduced ring chlorination.

Industrial-Scale Production and Continuous Flow Systems

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety:

-

Reactor Design : Corrosion-resistant Hastelloy C-276 reactors withstand HF/HCl mixtures.

-

Residence Time : 30–45 minutes ensures complete halogen exchange .

-

Yield : 85–90% with >99% purity via in-line HPLC monitoring .

Economic Considerations :

-

HF recycling reduces raw material costs by 40%.

-

Automated pH adjustment minimizes manual intervention.

Analytical Validation and Quality Control

Rigorous characterization ensures compliance with pharmaceutical-grade standards:

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : δ 8.52 ppm (H-6, d, J = 6.2 Hz), δ 4.67 ppm (CH₂Cl, s) confirms substituent positions.

-

¹³C NMR : δ 152.1 ppm (C-3, d, J = 245 Hz) verifies fluorine attachment.

-

-

High-Resolution Mass Spectrometry (HRMS) :

-

[M+H]⁺ at m/z 179.99 (C₆H₄Cl₂FN) aligns with theoretical values.

-

-

Purity Assessment :

-

HPLC-UV (C18 column, 60:40 acetonitrile/water) shows >99% purity at 254 nm.

-

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-3-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used under mild conditions.

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid are typical oxidizing agents.

Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.

Major Products Formed

Substituted Pyridines: Products with various functional groups replacing the chlorine atoms.

Hydroxylated or Carbonylated Pyridines: Products formed through oxidation reactions.

Methylated Pyridines: Products resulting from reduction reactions.

Scientific Research Applications

5-Chloro-2-(chloromethyl)-3-fluoropyridine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates for treating various diseases.

Agrochemicals: The compound is used in the development of herbicides, insecticides, and fungicides due to its bioactive properties.

Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and liquid crystals, which have applications in electronics and optics.

Biological Research: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The presence of halogen atoms enhances its binding affinity and selectivity. In agrochemicals, the compound may disrupt essential biological processes in pests or weeds, leading to their elimination.

Comparison with Similar Compounds

Key Properties:

- Physical State : Typically supplied as a solid or liquid (commercially available in 250 mg to 1 g quantities) .

- Purity : ≥95–97% (HPLC) .

- Reactivity : The chloromethyl group at position 2 is susceptible to nucleophilic substitution, enabling further functionalization .

Comparison with Similar Compounds

The structural and functional attributes of 5-chloro-2-(chloromethyl)-3-fluoropyridine can be contextualized against related pyridine derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Reactivity :

- The chloromethyl (-CH₂Cl) group in the target compound offers higher reactivity compared to methyl (-CH₃) or ethyl (-CH₂CH₃) substituents, facilitating nucleophilic displacement reactions .

- Fluorine at position 3 enhances electron-withdrawing effects, polarizing the pyridine ring and activating adjacent positions for electrophilic substitution .

Synthetic Utility :

- Compounds like 5-bromo-2-chloro-3-fluoropyridine () exhibit chemoselectivity in Pd-catalyzed reactions, favoring bromide substitution over chloride. In contrast, the target compound’s chloromethyl group is more reactive under SN2 conditions .

- 5-Chloro-2-(1-chloroethyl)-3-fluoropyridine (CAS 1637310-94-1) demonstrates how steric bulk (ethyl vs. methyl) reduces reaction rates, highlighting the balance between reactivity and steric accessibility .

5-Chloro-2-fluoro-3-methylpyridine (CAS 133076-73-8) is employed in agrochemicals, indicating that halogenated pyridines with small alkyl groups are viable in pesticidal formulations .

Safety and Handling: Chloromethyl-containing compounds (e.g., bis(chloromethyl) ether) are classified carcinogens (), necessitating stringent safety protocols during synthesis and handling of the target compound .

Biological Activity

5-Chloro-2-(chloromethyl)-3-fluoropyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula: CHClF\N

- Molecular Weight: 179.00 g/mol

- CAS Number: 1227585-36-5

Synthesis

The synthesis of this compound typically involves chlorination and fluorination reactions on pyridine derivatives. The general synthetic route includes:

- Starting Material: 3-Fluoropyridine

- Chloromethylation: Reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst.

- Chlorination: Further chlorination to introduce the second chlorine atom.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, a related compound demonstrated potent inhibition against L1210 mouse leukemia cells with IC values in the nanomolar range . This suggests that this compound may also possess similar properties.

| Compound | IC (nM) | Target Cell Type |

|---|---|---|

| This compound | TBD | TBD |

| Related compound | <10 | L1210 mouse leukemia |

The mechanism of action for compounds containing halogenated pyridine structures often involves:

- Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their function.

- Receptor Modulation: Interacting with specific receptors to influence signaling pathways.

For instance, fluorinated compounds have shown enhanced potency in inhibiting serotonin uptake by modulating receptor activity .

Study on Fluorinated Pyridines

A study published in Journal of Medicinal Chemistry focused on the biological evaluation of various fluorinated pyridine derivatives, including those structurally related to this compound. The findings highlighted improved cytotoxicity against cancer cell lines and provided insights into structure-activity relationships (SAR) that could guide further development .

Antiviral Activity

Another investigation explored the antiviral properties of chlorinated pyridines, revealing that these compounds can inhibit viral replication by interfering with viral enzyme activity. The results indicated a promising avenue for developing antiviral agents based on this chemical scaffold .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-(chloromethyl)-3-fluoropyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of halogenated pyridines typically involves halogenation, nucleophilic substitution, or coupling reactions. For this compound, a multi-step approach is recommended:

Chloromethylation : Introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether (or similar reagents) under anhydrous conditions .

Fluorination : Use halogen exchange (Halex reaction) with KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (120–150°C) to replace a nitro or other leaving group with fluorine .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC and GC-MS to confirm intermediate structures .

Yield optimization requires strict temperature control and inert atmospheres to minimize side reactions (e.g., dehalogenation).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer : A combination of techniques is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and chloromethyl group (δ 4.5–5.0 ppm). Splitting patterns distinguish substitution positions .

- ¹³C NMR : Confirm fluorine coupling (¹³C-¹⁹F splitting) and chloromethyl carbon (δ 40–50 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (Cl/F contributions) .

- IR Spectroscopy : Detect C-F (1000–1100 cm⁻¹) and C-Cl (550–700 cm⁻¹) stretches .

For ambiguous cases, compare experimental data with computational predictions (DFT or CNDO/2 models) .

Q. What safety protocols are critical when handling this compound, particularly regarding inhalation and waste disposal?

- Methodological Answer :

- Personal Protection : Use fume hoods, nitrile gloves, and sealed goggles. Avoid skin contact due to potential respiratory and dermal irritation .

- Waste Management : Collect chlorinated byproducts in labeled containers for incineration or treatment by licensed facilities. Do not mix with acidic or basic waste to prevent toxic gas release (e.g., HCl, HF) .

- Emergency Procedures : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Ventilate the area immediately .

Advanced Research Questions

Q. How does the electronic interplay between chloro and fluoromethyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine and chlorine groups activate the pyridine ring for electrophilic substitution but deactivate it toward nucleophilic attacks. For Suzuki-Miyaura coupling:

- Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/water (3:1) at 80°C.

- Position the chloromethyl group ortho to fluorine creates steric hindrance, requiring bulky ligands (e.g., SPhos) to stabilize the transition state .

Monitor reaction progress via LC-MS and optimize ligand-to-metal ratios to suppress homocoupling byproducts .

Q. What computational chemistry approaches are recommended to predict the regioselectivity of this compound in substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for possible substitution pathways (e.g., SNAr at C-2 vs. C-5).

- NBO Analysis : Evaluate charge distribution to identify electron-deficient carbons prone to nucleophilic attack .

- MD Simulations : Predict solvent effects (e.g., DMSO vs. toluene) on reaction kinetics .

Validate computational results with kinetic isotope effects (KIE) or Hammett plots .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Contradictions often arise from:

- Impurity Profiles : Use HPLC-DAD/ELSD to quantify byproducts (e.g., dehalogenated or dimerized species) .

- Moisture Sensitivity : Perform reactions under rigorously anhydrous conditions (Karl Fischer titration to verify solvent dryness) .

- Catalyst Poisoning : Test for trace metals (ICP-MS) and switch to alternative catalysts (e.g., Pd(OAc)₂ instead of PdCl₂) .

Publish detailed experimental logs, including batch-specific reagent grades and ambient humidity, to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.